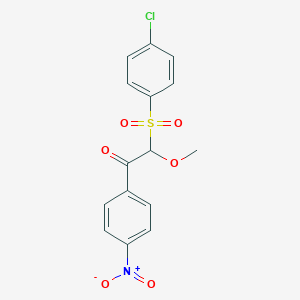
2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-nitrophenyl)ethan-1-one is a complex organic compound characterized by the presence of a chlorobenzene sulfonyl group, a methoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-nitrophenyl)ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-nitrobenzaldehyde in the presence of a base, followed by the addition of methoxyethanol. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- 2-methyl-aza-quinazolines
Uniqueness
2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-nitrophenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Properties
CAS No. |
61821-16-7 |
|---|---|
Molecular Formula |
C15H12ClNO6S |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-2-methoxy-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H12ClNO6S/c1-23-15(24(21,22)13-8-4-11(16)5-9-13)14(18)10-2-6-12(7-3-10)17(19)20/h2-9,15H,1H3 |
InChI Key |
SNMWATAPVKTDFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















